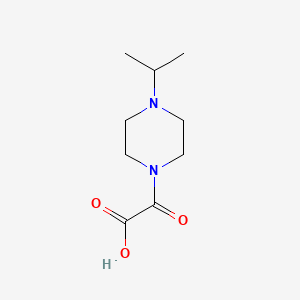
(+)-Diacetyl-D-tartaric Acid
Vue d'ensemble
Description
(+)-Diacetyl-D-tartaric Acid is a chiral derivative of tartaric acid, which is a naturally occurring organic acid found in various plants, particularly in grapes. This compound is known for its unique stereochemistry and is used in various chemical and industrial applications due to its specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+)-Diacetyl-D-tartaric Acid can be synthesized through the esterification of tartaric acid with acetic anhydride. The reaction typically involves the following steps:
Reactants: Tartaric acid and acetic anhydride.
Catalyst: A small amount of sulfuric acid or another strong acid to catalyze the reaction.
Reaction Conditions: The mixture is heated to around 60-70°C for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactants: Large quantities of tartaric acid and acetic anhydride.
Continuous Stirring: To ensure uniform reaction conditions.
Controlled Heating: Using industrial reactors to maintain the desired temperature.
Automated Purification: Employing large-scale recrystallization or distillation units to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Diacetyl-D-tartaric Acid undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to tartaric acid and acetic acid in the presence of water and a strong acid or base.
Oxidation: It can be oxidized to produce dioxosuccinic acid using oxidizing agents like hydrogen peroxide.
Reduction: Reduction with hydriodic acid yields succinic acid.
Common Reagents and Conditions
Hydrolysis: Water, strong acids (e.g., hydrochloric acid), or strong bases (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, ferrous sulfate (Fenton reagent).
Reduction: Hydriodic acid.
Major Products
Hydrolysis: Tartaric acid and acetic acid.
Oxidation: Dioxosuccinic acid.
Reduction: Succinic acid.
Applications De Recherche Scientifique
(+)-Diacetyl-D-tartaric Acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a chiral auxiliary in pharmaceutical research.
Industry: Utilized in the production of food additives, cosmetics, and other consumer products.
Mécanisme D'action
The mechanism of action of (+)-Diacetyl-D-tartaric Acid involves its interaction with various molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic pathways involving tartaric acid derivatives.
Chiral Interactions: Its chiral nature allows it to interact specifically with other chiral molecules, influencing their behavior and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tartaric Acid: The parent compound, widely used in food and pharmaceutical industries.
Succinic Acid: A reduction product of (+)-Diacetyl-D-tartaric Acid, used in various industrial applications.
Dioxosuccinic Acid: An oxidation product, used in chemical research.
Uniqueness
This compound is unique due to its specific chiral properties, which make it valuable in asymmetric synthesis and chiral resolution processes. Its ability to undergo various chemical reactions while maintaining its chiral integrity sets it apart from other similar compounds.
Propriétés
IUPAC Name |
(2S,3S)-2,3-diacetyloxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEZBAYYIQFB-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66749-60-8 | |
| Record name | (+)-Diacetyl-D-tartaric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



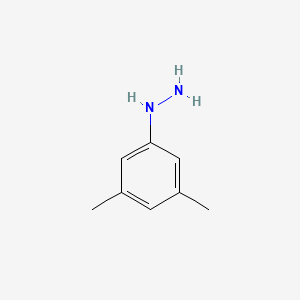
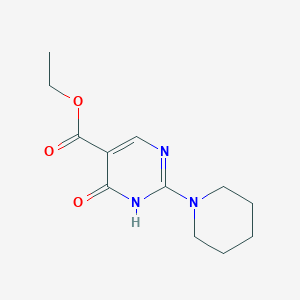
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1363797.png)
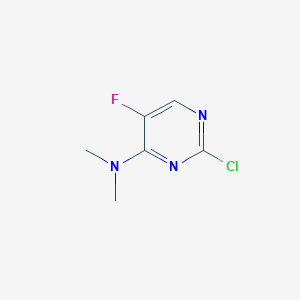

![(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1363804.png)
![2-(4-chlorophenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B1363805.png)
![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)
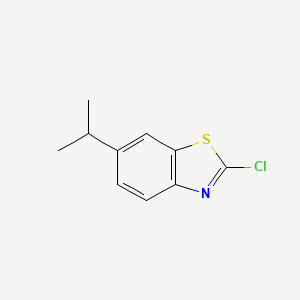
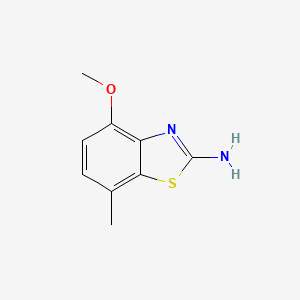
![3-[4-[2-(2-Methoxyphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363818.png)

